2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid” is a compound with the CAS Number: 1404828-76-7 . It has a molecular weight of 246.31 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “2-[(tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid” and its InChI Code is "1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15)" . This provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.31 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
The compound plays a role in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It is involved in the bromination of cyclic acetals derived from amino and hydroxy carboxylic acids, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid. This process is essential for creating compounds with specific optical activities, useful in various fields including pharmaceuticals and materials science (Zimmermann & Seebach, 1987).
Modification of Peptide Backbones
The compound is utilized in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This method allows for the introduction of alkyl groups into peptides, which can significantly alter their properties, such as increasing their resistance to enzymatic degradation or modifying their binding affinity to biological targets. This technique has implications for the development of novel peptide-based therapeutics and biomaterials (Matt & Seebach, 1998).
Ion Mobility Spectrometry
In ion mobility spectrometry, the compound is part of a study to understand the effects of buffer gas modifiers on the separation selectivity. The research demonstrates how the introduction of specific compounds into the buffer gas can selectively alter the mobilities of ions based on their size and steric hindrance, which has practical applications in analytical chemistry for the separation and identification of complex mixtures (Fernández-Maestre et al., 2010).
Tert-Butoxycarbonylation of Amines
The compound is crucial in the tert-butoxycarbonylation of amines, providing a stable and efficient method for protecting amino groups in organic synthesis. This reaction is vital in peptide synthesis and the modification of bioactive molecules, where the protection and deprotection of functional groups are necessary steps (Guibe-jampel & Wakselman, 1971).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of other complex molecules , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known that this compound can be used in the synthesis of dipeptides . This suggests that it may interact with its targets by forming peptide bonds, which are crucial for the structure and function of proteins.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein synthesis and degradation pathways. These pathways are essential for cellular function and homeostasis.
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability
Result of Action
Its role in peptide synthesis suggests that it may influence protein structure and function, which could have wide-ranging effects on cellular processes.
Action Environment
The action of 2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the surrounding environment may affect its availability and efficacy. Additionally, factors such as pH and temperature could potentially influence its stability and activity.
Properties
IUPAC Name |
4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)12-8(9(14)15)6-7-13(4)5/h8H,6-7H2,1-5H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKMUOMXRLSQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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